molecular formula C18H23NO3S B15096252 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- CAS No. 927995-94-6

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-

Cat. No.: B15096252
CAS No.: 927995-94-6
M. Wt: 333.4 g/mol
InChI Key: YLHLYVXKEDRMKG-UHFFFAOYSA-N
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Description

The compound 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- (CAS: 927995-94-6) is a thiazole derivative characterized by a carboxylic acid group at position 5 of the heterocyclic ring. Key structural features include:

  • Position 2 substituent: A phenoxyethyl group with a tert-butyl (1,1-dimethylethyl) moiety at the phenoxy ring's position 2 and a methyl group at position 6.
  • Position 4 substituent: A methyl group on the thiazole core.

Properties

CAS No.

927995-94-6

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C18H23NO3S/c1-11-7-6-8-13(18(3,4)5)15(11)22-10-9-14-19-12(2)16(23-14)17(20)21/h6-8H,9-10H2,1-5H3,(H,20,21)

InChI Key

YLHLYVXKEDRMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCC2=NC(=C(S2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the carboxylic acid group and other substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving thiazole derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic and research purposes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenoxyethyl Group

The target compound’s phenoxyethyl group distinguishes it from analogs with differing substituents (Table 1).

Table 1: Substituent Comparison of Thiazolecarboxylic Acid Derivatives

CAS Number Substituent on Phenoxyethyl Group Molecular Formula Key Structural Differences
927995-94-6 2-(tert-butyl)-6-methylphenoxy Likely C₁₈H₂₃NO₃S Bulky tert-butyl and methyl groups enhance steric hindrance.
927995-84-4 2,4-dichlorophenoxy C₁₃H₁₁Cl₂NO₃S Chlorine atoms increase electronegativity and reactivity.
927995-88-8 2-(tert-butyl)-5-methylphenoxy Likely C₁₈H₂₃NO₃S Methyl shifted to position 5; alters spatial interactions.
6125-36-6 Chloroacetamido (non-phenoxy substituent) C₈H₉ClN₂O₃S Smaller substituent; lacks aromatic phenoxy group.

Key Findings :

  • Steric Effects : The tert-butyl group in 927995-94-6 likely improves resistance to enzymatic degradation compared to chlorine-containing analogs (e.g., 927995-84-4) .
  • Positional Isomerism : Shifting the methyl group from position 6 (927995-94-6) to 5 (927995-88-8) may alter binding affinity in biological systems .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

Compounds like 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester (CAS: 160844-75-7) feature ester groups instead of carboxylic acids. Esters generally exhibit higher lipophilicity, enhancing membrane permeability but reducing water solubility .

Anticancer Activity

Dihydrothiazole derivatives with methoxymethylamide groups () show anticancer activity. The target compound’s bulky substituents may similarly interfere with kinase or protease pathways, though direct evidence is lacking .

Pesticide Potential

The tert-butyl group is a hallmark of insecticides like buprofezin (), which inhibits chitin synthesis in insects. The structural similarity suggests 927995-94-6 could act as a growth regulator, though further bioassays are required .

Biological Activity

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl- (CAS Number: 901304-53-8) is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H25N3O3S
  • Molar Mass : 425.51 g/mol
  • CAS Number : 901304-53-8

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a phenoxy group and a tert-butyl substituent may enhance its lipophilicity and biological interaction potential.

Antioxidant Properties

Research indicates that thiazole derivatives exhibit significant antioxidant activity. A study on related thiazole compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Anti-inflammatory Effects

Thiazole derivatives have been shown to possess anti-inflammatory properties. In animal models, compounds similar to 5-thiazolecarboxylic acid have been reported to lower levels of pro-inflammatory cytokines and improve inflammatory markers, suggesting a potential role in treating inflammatory diseases.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of thiazole derivatives. For instance, a related compound demonstrated efficacy in improving insulin sensitivity and reducing hyperlipidemia in diabetic models. The mechanism involved modulation of glucose metabolism and lipid profiles, indicating that 5-thiazolecarboxylic acid may also exert similar effects through its structural analogies.

Case Studies

  • Study on Hyperglycemia : A study involving thiazole derivatives showed significant reductions in blood glucose levels in diabetic rats treated with the compound over four weeks. The treatment led to normalization of glucose intolerance and improved lipid profiles, suggesting therapeutic potential for managing type 2 diabetes mellitus (T2DM) .
  • Inflammation Model : In an experimental model of inflammation, thiazole derivatives exhibited a marked reduction in paw edema and inflammatory markers compared to control groups. Histopathological examinations revealed decreased leukocyte infiltration and tissue damage .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in cytokines
AntidiabeticImproved insulin sensitivity
Lipid profileDecreased triglycerides and LDL-C

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